molecular formula C10H11NO B14401816 1-Isocyanato-4-propylbenzene CAS No. 85911-74-6

1-Isocyanato-4-propylbenzene

Cat. No.: B14401816
CAS No.: 85911-74-6
M. Wt: 161.20 g/mol
InChI Key: RKXSRNCIRYMSRK-UHFFFAOYSA-N
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Description

1-Isocyanato-4-propylbenzene is an organic compound with the molecular formula C10H11NO It is a derivative of benzene, where an isocyanate group (-NCO) is attached to the benzene ring at the first position, and a propyl group (-C3H7) is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-propylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-propylphenylamine with phosgene (COCl2) to form the corresponding isocyanate. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows: [ \text{C6H4(C3H7)NH2} + \text{COCl2} \rightarrow \text{C6H4(C3H7)NCO} + 2\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale phosgenation processes. These processes are designed to handle the toxic and hazardous nature of phosgene, with appropriate safety measures in place. Additionally, alternative methods using less hazardous reagents are being explored to improve safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-propylbenzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as amines, alcohols, and water can react with the isocyanate group. For example, the reaction with an amine forms a urea derivative: [ \text{C6H4(C3H7)NCO} + \text{RNH2} \rightarrow \text{C6H4(C3H7)NHCONHR} ]

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation can be used.

Major Products:

    Nucleophilic Addition: Ureas, carbamates, and amides.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

1-Isocyanato-4-propylbenzene has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as coatings, adhesives, and foams.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The reactivity of 1-isocyanato-4-propylbenzene is primarily due to the isocyanate group. The mechanism of action involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate can then undergo further reactions to form stable products, such as ureas or carbamates. The benzene ring can also participate in electrophilic aromatic substitution reactions, where the aromaticity is temporarily disrupted and then restored.

Comparison with Similar Compounds

1-Isocyanato-4-propylbenzene can be compared with other isocyanate derivatives, such as:

    1-Isocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.

    1-Isocyanato-4-ethylbenzene: Similar structure but with an ethyl group instead of a propyl group.

    1-Isocyanato-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness: The uniqueness of this compound lies in its specific reactivity and the properties imparted by the propyl group. This makes it suitable for certain applications where other isocyanate derivatives may not be as effective.

Properties

CAS No.

85911-74-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-isocyanato-4-propylbenzene

InChI

InChI=1S/C10H11NO/c1-2-3-9-4-6-10(7-5-9)11-8-12/h4-7H,2-3H2,1H3

InChI Key

RKXSRNCIRYMSRK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=C=O

Origin of Product

United States

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